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Pharmacokinetic Parameters of Quizartinib at a Glance

Parameter

Findings / Value

Conditions / Notes

Absolute
Bioavailability

Time to Peak (Tmax)

Effect of Food

Volume of

Distribution (Vss)

Plasma Protein

71% (SD +7%) [1]

Quizartinib: ~4 hours (range 2-8 hrs);
ACB886: 5-6 hours (range 4-120 hrs)
[1]

No clinically significant difference [2]

(1]

275 L (17%) [1]

=99% (for both quizartinib and

Tablet formulation in healthy subjects

[1]

After oral administration under fasted
conditions [1]

Can be administered without regard to

meals [2]

In healthy subjects [1]

In vitro data [1]

Binding AC886) [1]
Primary CYP3A4/5 [1] Forms active metabolite AC886 [1]
Metabolizing
Enzyme
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Parameter Findings / Value Conditions |/ Notes

Primary Route of Feces (76.3%); Urine (1.64%) [1] [3] After a single dose; ~4% of dose

Elimination excreted as unchanged drug in feces
[1]

Effective Half-life Quizartinib: 81 hours (x73); AC886: In newly diagnosed AML patients

(t1/2) 136 hours (£113) [1] during maintenance therapy [1]

Total Body 2.23 L/hour (29%) [1] In healthy subjects [1]

Clearance

Detailed Absorption, Metabolism, and Excretion Profile

Absorption and Distribution

¢ Absorption and Bioavailability: Quizartinib is rapidly absorbed after oral administration. [1] A study
in healthy male subjects given a single oral dose confirmed its rapid oral bioavailability. [3]

o Tissue Distribution: The high volume of distribution (275 L) suggests extensive tissue distribution.
[1]

e Food Effect: A pivotal study in healthy subjects concluded that a high-fat, high-calorie meal caused
no clinically significant differences in quizartinib exposure, supporting administration without regard to
food. [2]

Metabolism and Excretion

Quizartinib undergoes extensive metabolism, primarily via the cytochrome P450 system.
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Quizartinib

Phase | Metabolism

CYP3A4/5
(Primary Route)

4% as
Unchanged Drug

Oxidation, Reduction,
Dealkylation, etc.

15+ Other Metabolites
(ACB%J ( (Found in Feces) )

Major Route

Mono-oxidation

Elimination Pathways
Feces Urine
(76.3% of Dose) (1.64% of Dose)

Click to download full resolution via product page

Overview of Quizartinib's Metabolic Fate and Elimination

¢ Primary Metabolic Pathway: Quizartinib is predominantly metabolized by CYP3A4/5. [1] The major
circulating metabolite is AC886, which is also formed and further metabolized by CYP3A4/5 and
demonstrates similar potency and selectivity for FLT3 inhibition as the parent drug. [4] [1]

e Other Metabolic Reactions: Besides oxidation, quizartinib is metabolized via reduction, dealkylation,
deamination, and hydrolysis. [3] A human ADME study identified 15 additional metabolites in feces.
3]

e EXxcretion Routes: Following a single radiolabeled dose, 76.3% of the radioactivity was recovered
in feces, with only 4% as unchanged quizartinib. A minimal 1.64% of the dose was recovered in
urine, indicating fecal excretion is the major elimination pathway. [1] [3]

Detailed Experimental Protocols

For researchers designing similar studies, here are the methodologies from key experiments.
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Absorption & Food-Effect Study [2]

e Objective: To evaluate the effect of a high-fat, high-calorie meal on the bioavailability of quizartinib.

e Design: Open-label, randomized, parallel-group study.

¢ Subjects: 64 healthy adults aged 18-55.

¢ Treatment: Subjects randomized to receive a single 30 mg (26.5 mg free base) dose of quizartinib
after a >10-hour overnight fast (fasted group, n=34) or 30 minutes after starting a standard high-fat,
high-calorie meal (fed group, n=30).

e PK Sampling: Blood samples collected pre-dose and at 0.25, 0.5, 1, 2, 3, 4, 5, 6, 8, 12, 24, 36, 48,
72,96, 120, 144, 168, 192, 216, 288, 360, 432, and 504 hours post-dose.

¢ Analytical Method: Plasma concentrations of quizartinib and AC886 were measured using a
validated liquid chromatography—tandem mass spectrometry (LC-MS/MS) method.

Metabolism and Excretion (ADME) Study [3]

¢ Objective: To characterize the absorption, metabolism, and excretion of quizartinib.

¢ Design: Open-label, single-dose study.

¢ Subjects: 6 healthy male subjects.

¢ Treatment: A single oral dose of 60 mg of [**C]-quizartinib (=100 pCi).

e Sample Collection: Blood, plasma, urine, and feces were collected for up to 336 hours (14 days)
post-dose.

¢ Metabolite Profiling: Radio-detector high-performance liquid chromatography (radio-HPLC) and
liquid chromatography-mass spectrometry (LC-MS) were used to identify and quantify quizartinib and
its metabolites in plasma, urine, and feces.

Clinical Implications for Drug Development

¢ Drug-Drug Interactions (DDIs): Due to its metabolism by CYP3A4, quizartinib exposure is
significantly increased by strong CYP3A inhibitors. A population PK analysis found that strong CYP3A
inhibitor use resulted in an 82% increase in quizartinib AUC. [4] Dose reduction is required when
co-administered with strong CYP3A inhibitors. [1] [5]

¢ QTc Prolongation Risk: Quizartinib prolongs the QTc interval in a dose- and concentration-
dependent manner. [1] [5] This correlation necessitates careful dose escalation and monitoring,
especially given the long half-life of both quizartinib and its active metabolite AC886. [4] [1]
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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